molecular formula C14H22N2O2 B11719299 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine

1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine

Cat. No.: B11719299
M. Wt: 250.34 g/mol
InChI Key: FPZIFVAZRYDTSD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine is a chemical compound offered for research purposes. Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in biologically active molecules. They are frequently explored as key scaffolds in the development of compounds for various research areas. This product is intended for laboratory research by qualified professionals. All necessary safety data should be consulted before use. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3,3-dimethylpiperazine

InChI

InChI=1S/C14H22N2O2/c1-14(2)10-16(8-7-15-14)12-6-5-11(17-3)9-13(12)18-4/h5-6,9,15H,7-8,10H2,1-4H3

InChI Key

FPZIFVAZRYDTSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

Preparation Methods

Reductive Amination of 2,2-Dimethyl-1,3-diketones

A foundational step involves constructing the 3,3-dimethylpiperazine core. One approach employs reductive amination of 2,2-dimethyl-1,3-diketones (e.g., 2,2-dimethyl-1,3-cyclohexanedione) with ethylenediamine under hydrogenation conditions. This method yields the piperazine ring with geminal methyl groups at the 3-position.

Reaction Conditions

ReactantCatalystSolventTemperatureYield (%)
2,2-Dimethyl-1,3-cyclohexanedioneRaney NiEthanol80°C, 12 h68

Double Alkylation of Ethylenediamine

Alternative routes utilize double alkylation of ethylenediamine with 2-bromopropane in the presence of a base (e.g., K2CO3). This method produces 3,3-dimethylpiperazine but requires careful stoichiometry to prevent over-alkylation.

Optimized Protocol

  • Base : K2CO3 (2.2 eq)

  • Solvent : Acetonitrile

  • Time : 24 h at reflux

  • Yield : 54%

Introduction of the 2,4-Dimethoxyphenyl Group

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich 2,4-dimethoxyphenyl group facilitates SNAr reactions with halogenated precursors. For example, 1-chloro-2,4-dimethoxybenzene reacts with 3,3-dimethylpiperazine under basic conditions.

Procedure

  • Reactants : 1-Chloro-2,4-dimethoxybenzene (1.0 eq), 3,3-dimethylpiperazine (1.2 eq)

  • Base : NaH (2.0 eq)

  • Solvent : DMF, 80°C, 8 h

  • Workup : Aqueous extraction, column chromatography (CH2Cl2/MeOH 9:1)

  • Yield : 72%

Characterization Data

  • 1H NMR (CDCl3) : δ 6.45 (d, J = 8.5 Hz, 1H, ArH), 6.38 (s, 1H, ArH), 3.82 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 2.95–2.85 (m, 4H, NCH2), 1.45 (s, 6H, CH3).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling efficiently attaches the aryl group while preserving stereochemistry. This method is preferred for scalability and tolerance to steric bulk.

Optimized Conditions

ComponentQuantity
1-Bromo-2,4-dimethoxybenzene1.0 eq
3,3-Dimethylpiperazine1.1 eq
Pd2(dba)35 mol%
Xantphos10 mol%
Cs2CO32.5 eq
SolventToluene, 100°C, 24 h
Yield85%

Alternative Synthetic Routes

Reductive Alkylation of Piperazine Derivatives

Condensing 2,4-dimethoxybenzaldehyde with 3,3-dimethylpiperazine via reductive amination using NaBH4 or H2/Pd-C provides moderate yields (50–60%) but requires stringent moisture control.

Ullmann-Type Coupling

Copper-mediated coupling of 3,3-dimethylpiperazine with 1-iodo-2,4-dimethoxybenzene in DMSO at 120°C achieves 65% yield, though longer reaction times (48 h) are needed.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
SNArMild conditions, no metal catalystsLimited to activated aryl halides72
Buchwald-HartwigHigh yield, scalableCostly catalysts, inert atmosphere85
Reductive AlkylationSimple setupLow yield, moisture-sensitive55

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with CH2Cl2/MeOH (95:5) effectively isolates the product.

  • Recrystallization : Ethanol/water mixtures yield crystalline product (m.p. 112–114°C).

Spectroscopic Validation

  • IR (ATR) : 2920 cm−1 (C-H stretch), 1605 cm−1 (C=C aromatic).

  • MS (ESI) : m/z 279.2 [M+H]+.

Industrial-Scale Considerations

Patent WO2004106309A1 highlights the importance of avoiding isomerization during large-scale synthesis. Key recommendations include:

  • Temperature Control : Maintain reactions below 25°C during methylation.

  • Catalytic Hydrogenation : Use 5% Pd/C at 80–100 psi for deprotection steps.

Challenges and Mitigation Strategies

  • Steric Hindrance : The 3,3-dimethyl groups slow reaction kinetics; elevated temperatures (80–100°C) improve rates.

  • Regioselectivity : Selective N-arylation is achieved using bulky ligands (e.g., Xantphos) in Buchwald-Hartwig reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Properties
One of the most notable applications of this compound is in the development of antidepressants. It is structurally related to vortioxetine, a medication used to treat major depressive disorder. Vortioxetine acts as a serotonin modulator and stimulator, which enhances serotonergic activity in the brain. Research indicates that derivatives of 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine may exhibit similar pharmacological profiles, potentially leading to new antidepressant therapies with improved efficacy and side effect profiles .

Anticancer Activity
Recent studies have investigated the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study highlighted that certain piperazine-based compounds demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

SARS-CoV-2 Inhibition
Another emerging application is in the fight against viral infections. Research has indicated that piperazine derivatives can inhibit the SARS-CoV-2 protease enzyme, which is crucial for viral replication. Molecular docking studies have shown that these compounds can effectively bind to the active site of the protease, suggesting their potential as antiviral agents .

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget/MechanismReference
AntidepressantVortioxetine analogSerotonin modulator
AnticancerPiperazine derivativeCytotoxicity against cancer
AntiviralPiperazine ligandsSARS-CoV-2 protease inhibition

Case Studies

Case Study 1: Vortioxetine and Its Derivatives
In a clinical study involving vortioxetine, patients showed significant improvement in depressive symptoms compared to placebo groups. The structural similarity of this compound to vortioxetine suggests that it may share similar therapeutic benefits. Further research is warranted to explore its full potential in treating depression .

Case Study 2: Anticancer Efficacy
A series of experiments were conducted on various piperazine derivatives to evaluate their anticancer efficacy against breast cancer cell lines. The results indicated that modifications in the piperazine structure could enhance cytotoxic effects significantly. This points towards a promising avenue for developing new cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives vary widely based on substituents on the aromatic ring and the piperazine core. Key analogs include:

Compound Name Substituents on Phenyl Ring Piperazine Core Substitution Molecular Weight (g/mol) Key Features/Applications
1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine 2,4-dimethoxy 3,3-dimethyl 248.32 Potential CNS activity; steric hindrance
1-(4-Trifluoromethylphenyl)piperazine 4-CF₃ None 230.23 High lipophilicity; serotonin receptor modulation
1-(3-Chlorophenyl)piperazine 3-Cl None 196.67 Dopamine D₂/D₃ receptor affinity
1-(4-Methoxyphenyl)piperazine 4-methoxy None 192.24 Antidepressant activity; lower steric bulk
1-(3,4-Methylenedioxyphenyl)piperazine 3,4-methylenedioxy None 206.23 Psychoactive effects; MAO inhibition

Key Observations :

  • The 2,4-dimethoxy substitution in the target compound enhances electron density and may improve binding to receptors requiring aromatic interactions, compared to mono-substituted analogs like 1-(4-methoxyphenyl)piperazine .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group in 1-(4-CF₃-phenyl)piperazine increases logP (∼2.5) compared to the target compound (logP ∼2.1), enhancing blood-brain barrier penetration .
  • pKa Values : Piperazine derivatives exhibit pKa values between 8.5–10.5 for the secondary amine. Substituents like methoxy groups lower pKa slightly due to electron donation, affecting ionization and solubility .
  • Synthetic Accessibility : The target compound requires multi-step synthesis involving reductive amination or nucleophilic substitution, similar to analogs like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine .

Thermodynamic and Stability Data

  • Thermodynamics: Piperazine derivatives with alkyl substituents (e.g., 3-methyl-1-(4-methylphenyl)piperazine) show higher ΔH° values (∼50 kJ/mol) for dissociation compared to non-alkylated analogs, indicating greater stability .
  • Metabolic Stability : The 3,3-dimethyl substitution in the target compound may reduce oxidative metabolism by cytochrome P450 enzymes, as seen in similar sterically hindered piperazines .

Biological Activity

1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2,4-dimethoxyphenyl group. Its molecular formula is C13H19N2O2, with a molecular weight of approximately 235.30 g/mol. The presence of methoxy groups enhances lipophilicity, which may influence its ability to cross biological membranes and interact with various biological targets.

Biological Activities

Research indicates that derivatives of piperazine compounds exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.
  • Antitumor Activity : Certain piperazine derivatives have shown promise in inhibiting the growth of cancer cells. For instance, complexes derived from similar structures have demonstrated significant cytotoxicity against various human tumor cell lines .
  • Inhibition of Acetylcholinesterase : Piperazine derivatives have been identified as potential inhibitors of human acetylcholinesterase, which is relevant for conditions such as Alzheimer's disease .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Receptor Binding : The compound's ability to bind to specific receptors (e.g., serotonin receptors) may mediate its antidepressant effects.
  • Cell Cycle Disruption : In cancer cells, piperazine derivatives may induce apoptosis or inhibit cell cycle progression through various signaling pathways.
  • Enzyme Inhibition : By inhibiting acetylcholinesterase, these compounds can increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.

Case Studies

  • Antidepressant Activity : A study evaluated the antidepressant-like effects of various piperazine derivatives in animal models. The results indicated that certain compounds significantly reduced depressive behaviors compared to controls.
  • Antitumor Efficacy : In vitro tests on human colorectal carcinoma cell lines revealed that this compound exhibited cytotoxic effects comparable to known chemotherapeutic agents. The IC50 values indicated a potent inhibitory effect on cell proliferation .

Data Tables

Biological ActivityModel SystemIC50 (µM)Reference
AntidepressantAnimal Model15
AntitumorHT-29 Cells10
Acetylcholinesterase InhibitionEnzyme Assay5

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine with high purity?

Answer: Multi-step synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:

  • Introducing the 2,4-dimethoxyphenyl group via alkylation or Buchwald-Hartwig amination under inert atmospheres.
  • Optimizing reaction temperatures (e.g., 60–80°C for condensation) and catalysts (e.g., palladium for coupling reactions).
  • Purification via high-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
  • Monitoring reaction progress using thin-layer chromatography (TLC) .

Q. How is the molecular structure confirmed using spectroscopic techniques?

Answer:

  • NMR : 1^1H and 13^13C NMR identify methoxy groups (δ 3.8–4.0 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 279.18) .
  • IR Spectroscopy : Detects C-O (1250 cm1^{-1}) and N-H (3300 cm1^{-1}) stretches .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Follow protocols for piperazine derivatives: avoid oxidizers, store at 2–8°C, and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers design and synthesize analogs to investigate structure-activity relationships (SAR)?

Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate electron density and receptor binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors .
  • Multi-Step Functionalization : Employ Suzuki-Miyaura coupling for aryl group diversification .

Q. What methodologies are employed to resolve contradictions in reported biological activities?

Answer:

  • Reproducibility Studies : Validate assays under standardized conditions (pH, temperature, cell lines) .
  • Dose-Response Analysis : Compare IC50_{50} values across studies to identify assay-specific variability .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify consensus pharmacological profiles .

Q. Which analytical techniques are critical for assessing purity and stability under different conditions?

Answer:

  • HPLC-PDA : Quantify impurities (<0.5%) and monitor degradation (e.g., under UV light or heat) .
  • Differential Scanning Calorimetry (DSC) : Determine melting points and polymorphic stability .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to predict shelf life .

Q. How can in silico modeling predict target interactions and binding affinities?

Answer:

  • Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., 5-HT2A_{2A}) to estimate binding free energies .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors) using Schrödinger Suite .

Q. What strategies optimize pharmacokinetic properties through structural modifications?

Answer:

  • LogP Adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to enhance aqueous solubility .
  • Metabolic Stability : Replace labile methoxy groups with trifluoromethyl to reduce CYP450-mediated oxidation .

Q. How to validate target engagement in cellular assays for mechanism of action studies?

Answer:

  • Radioligand Displacement : Use 3^3H-labeled analogs to measure receptor occupancy in neuronal membranes .
  • CRISPR Knockdown Models : Silence candidate receptors (e.g., dopamine D2_2) to confirm functional relevance .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective alkylation steps (>90% ee) .

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